1-Nonyne

Catalog No.
S1539808
CAS No.
3452-09-3
M.F
C9H16
M. Wt
124.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Nonyne

CAS Number

3452-09-3

Product Name

1-Nonyne

IUPAC Name

non-1-yne

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

InChI

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h1H,4-9H2,2H3

InChI Key

OSSQSXOTMIGBCF-UHFFFAOYSA-N

SMILES

CCCCCCCC#C

Solubility

6.80e-05 M

Canonical SMILES

CCCCCCCC#C
  • Organic Synthesis

    1-Nonyne possesses a terminal alkyne group (C≡CH) and a linear hydrocarbon chain. Terminal alkynes are valuable intermediates in organic synthesis due to their reactivity. They can undergo various reactions like cycloadditions, hydroaminations, and Sonogashira coupling, which are fundamental steps in building complex molecules. For instance, 1-nonyne could be a precursor to longer chain alcohols or serve as a building block in the synthesis of specific polymers ().

  • Click Chemistry

    The terminal alkyne group in 1-nonyne allows it to participate in click chemistry reactions. Click chemistry is a powerful tool for rapidly and selectively linking molecules together. In 1-nonyne, the alkyne can react with azides (R-N₃) to form a stable triazole linkage via a copper-catalyzed reaction. This specific reaction is highly efficient and can be used to create new materials, bioconjugates for biological studies, and functional molecules ().

  • Material Science Applications

    Due to its alkyne functionality, 1-nonyne has the potential to be a building block in the design of new materials. The alkyne group can be used to crosslink polymer chains, leading to materials with specific mechanical properties. Additionally, the linear hydrocarbon chain can contribute to hydrophobicity, which can be desirable for certain applications ().

1-Nonyne is an organic compound classified as an alkyne, characterized by the presence of a carbon-carbon triple bond. Its molecular formula is C₉H₁₆, indicating that it consists of nine carbon atoms and sixteen hydrogen atoms. At room temperature, 1-nonyne appears as a colorless liquid with a sharp, pungent odor typical of many alkynes. The compound has a molecular weight of approximately 124.22 g/mol and is known for its reactivity due to the triple bond, which makes it a versatile building block in organic synthesis and research applications .

Not applicable for 1-nonyne as it's a simple organic molecule without a specific biological function.

  • Flammability: 1-Nonyne is flammable and can readily ignite. Its flash point (the lowest temperature at which vapors ignite) is likely similar to other hydrocarbons in this range, estimated to be around 30-40 °C [].
  • Health hazards: Limited data exists on the specific toxicity of 1-nonyne. However, as with most hydrocarbons, it can be harmful if inhaled or ingested. It may irritate the skin and eyes upon contact [].
Common to alkynes due to its reactive triple bond. Key reactions include:

  • Hydrogenation: The addition of hydrogen across the triple bond converts 1-nonyne into nonane (an alkane).
  • Halogenation: The reaction with halogens (e.g., chlorine or bromine) leads to the formation of dihalides.
  • Hydration: The addition of water results in the formation of alcohols through Markovnikov addition .

These reactions highlight the compound's potential for further transformations in synthetic organic chemistry.

The synthesis of 1-nonyne typically involves dehydrohalogenation processes. A common method includes:

  • Dehydrohalogenation: A 1,2-dihaloalkane is treated with a strong base such as sodium amide or potassium hydroxide. This reaction facilitates the elimination of hydrogen halide, forming the carbon-carbon triple bond characteristic of alkynes.

Additionally, polymerization techniques using catalysts based on molybdenum or tungsten can yield polymers from 1-nonyne, showcasing its versatility in synthetic applications .

1-Nonyne is primarily utilized in research and development within organic chemistry. Its applications include:

  • Building Block: It serves as a precursor for synthesizing various natural products and complex organic molecules.
  • Polymer Production: 1-Nonyne can be polymerized to create materials with unique properties.
  • Chemical Intermediates: It is used in the synthesis of other functionalized compounds through various

Several compounds share structural similarities with 1-nonyne, including:

Compound NameMolecular FormulaKey Characteristics
1-OctyneC₈H₁₄One less carbon than 1-nonyne; used in similar applications.
1-DecyneC₁₀H₁₈One more carbon; exhibits similar reactivity and applications.
4-NonyneC₉H₁₄Isomeric form; different position of the triple bond affects reactivity.

Uniqueness: What sets 1-nonyne apart from these similar compounds is its specific carbon chain length and position of the triple bond, which influence its physical properties and reactivity patterns. This makes it particularly useful in targeted synthetic applications where specific chain lengths are required .

XLogP3

4

Boiling Point

150.8 °C

Melting Point

-50.0 °C

UNII

760V9GP5A1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (11.63%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

6.26 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

3452-09-3

Wikipedia

1-nonyne

General Manufacturing Information

1-Nonyne: ACTIVE

Dates

Modify: 2023-08-15

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